![molecular formula C33H43N7O3 B1235287 N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide
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Overview
Description
L-779,976 is a synthetic organic compound that acts as a selective agonist for the somatostatin receptor subtype 2 (SSTR2). Somatostatin is a neuropeptide that regulates various physiological functions, including the inhibition of hormone secretion. L-779,976 has been studied for its potential therapeutic applications, particularly in the treatment of neuroendocrine tumors and other conditions where somatostatin plays a regulatory role .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-779,976 is synthesized through a multi-step process involving the condensation of β-methyl-D-tryptophan with 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylic acid. The primary amino group of β-methyl-D-tryptophan undergoes formal condensation with the carboxy group of the benzimidazole derivative, and the carboxy group of β-methyl-D-tryptophan undergoes formal condensation with the amino group of (1R,3S)-cyclohexane-1,3-diyldimethanamine .
Industrial Production Methods: The industrial production of L-779,976 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the condensation reactions. The final product is purified using techniques such as recrystallization and chromatography to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: L-779,976 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups .
Scientific Research Applications
L-779,976 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of somatostatin receptor agonists.
Biology: The compound is employed to investigate the physiological and pathological roles of somatostatin receptors in various tissues.
Medicine: L-779,976 is studied for its potential therapeutic effects in treating neuroendocrine tumors, gastrointestinal disorders, and other conditions regulated by somatostatin.
Industry: The compound’s anti-secretory properties make it a candidate for developing new treatments for secretory diarrhea and other gastrointestinal disorders .
Mechanism of Action
L-779,976 exerts its effects by selectively binding to and activating the somatostatin receptor subtype 2 (SSTR2). Upon binding, it induces receptor internalization via transferrin-positive vesicles. Unlike other agonists, L-779,976 promotes rapid recycling of SSTR2 to the plasma membrane, protecting the receptor from degradation. This biased agonistic property allows for sustained receptor activation and prolonged physiological effects .
Comparison with Similar Compounds
Octreotide: Another somatostatin receptor agonist with preferential affinity for SSTR2, used clinically for treating neuroendocrine tumors.
Lanreotide: A long-acting somatostatin analog with similar therapeutic applications.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity
Uniqueness of L-779,976: L-779,976 is unique in its ability to rapidly recycle SSTR2 to the plasma membrane, preventing receptor degradation and maintaining sustained receptor activation. This property distinguishes it from other somatostatin analogs, which may induce receptor internalization and degradation .
Properties
Molecular Formula |
C33H43N7O3 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C33H43N7O3/c1-21(26-20-35-27-10-3-2-9-25(26)27)30(31(41)36-19-23-8-6-7-22(17-23)18-34)38-32(42)39-15-13-24(14-16-39)40-29-12-5-4-11-28(29)37-33(40)43/h2-5,9-12,20-24,30,35H,6-8,13-19,34H2,1H3,(H,36,41)(H,37,43)(H,38,42)/t21-,22+,23+,30+/m0/s1 |
InChI Key |
DDVPVAOEMZRZQU-JONNCTARSA-N |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)NC[C@@H]3CCC[C@H](C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)NCC3CCCC(C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Synonyms |
L 779,976 L 779976 L-779,976 L779976 |
Origin of Product |
United States |
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